2,3-Dihydro-1-benzofuran-3-ylhydrazine
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Overview
Description
2,3-Dihydro-1-benzofuran-3-ylhydrazine is a chemical compound with the molecular formula C8H10N2O. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities and applications in various fields such as medicine and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1-benzofuran-3-ylhydrazine typically involves the reaction of 2,3-dihydrobenzofuran with hydrazine. One common method includes the use of salicyl N-phosphonyl imines and bromo malonates in the presence of a catalyst such as Cs2CO3. This reaction proceeds through a domino annulation process, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as group-assisted purification (GAP) can be employed to simplify the separation process and reduce product loss .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1-benzofuran-3-ylhydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce a variety of functionalized benzofuran derivatives .
Scientific Research Applications
2,3-Dihydro-1-benzofuran-3-ylhydrazine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1-benzofuran-3-ylhydrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran: A precursor to 2,3-Dihydro-1-benzofuran-3-ylhydrazine, known for its own set of biological activities.
Benzofuran: The parent compound, widely studied for its diverse pharmacological properties.
Benzothiophene: A sulfur analog of benzofuran, also exhibiting significant biological activities.
Uniqueness
This compound is unique due to its specific hydrazine functional group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-3-ylhydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-10-7-5-11-8-4-2-1-3-6(7)8/h1-4,7,10H,5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYMXDQDBXINML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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